molecular formula C18H20N2O3 B6758470 N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide

N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide

Cat. No.: B6758470
M. Wt: 312.4 g/mol
InChI Key: GVZHZFCYRIZWLL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-17-14-3-1-2-4-16(14)19-9-15(17)18(22)20(13-5-6-13)10-12-7-8-23-11-12/h1-4,9,12-13H,5-8,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZHZFCYRIZWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCOC2)C(=O)C3=CNC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclopropyl and oxolan-3-ylmethyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve sustainability.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

  • N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-2-carboxamide
  • N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-4-carboxamide

Comparison: Compared to similar compounds, N-cyclopropyl-4-oxo-N-(oxolan-3-ylmethyl)-1H-quinoline-3-carboxamide may exhibit unique properties due to the specific positioning of functional groups

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